molecular formula C9H16BrFN2OSi B8030145 5-Bromo-4-fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole

5-Bromo-4-fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole

Cat. No.: B8030145
M. Wt: 295.22 g/mol
InChI Key: BELDYDBSKDRCAG-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole: is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of bromine and fluorine atoms attached to the imidazole ring, along with a trimethylsilyl-ethoxy-methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Bromination and Fluorination: The introduction of bromine and fluorine atoms onto the imidazole ring is achieved through electrophilic aromatic substitution reactions. Reagents such as N-bromosuccinimide (NBS) and Selectfluor can be used for bromination and fluorination, respectively.

    Protection and Functionalization: The trimethylsilyl-ethoxy-methyl group is introduced through a protection reaction using trimethylsilyl chloride and a suitable base, followed by the reaction with ethylene oxide to form the desired ether linkage.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The imidazole ring can be subjected to oxidation or reduction reactions, leading to the formation of various oxidized or reduced derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF, DMSO) under mild heating conditions.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Major Products Formed:

    Substitution Products: Various substituted imidazole derivatives depending on the nucleophile used.

    Oxidized Products: Imidazole N-oxides or other oxidized forms.

    Reduced Products: Reduced imidazole derivatives with altered electronic properties.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.

    Material Science: It can be incorporated into polymer matrices to modify their properties, such as thermal stability and conductivity.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies and drug discovery.

    Fluorescent Probes: Due to its unique electronic properties, it can be used as a fluorescent probe in biological imaging.

Medicine:

    Antimicrobial Agents: The compound’s structure suggests potential antimicrobial activity, which can be explored for developing new antibiotics.

    Pharmaceutical Intermediates: It can serve as an intermediate in the synthesis of various pharmaceutical compounds.

Industry:

    Chemical Synthesis: The compound can be used as a building block in the synthesis of more complex molecules for industrial applications.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of 5-Bromo-4-fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole involves its interaction with specific molecular targets. The bromine and fluorine atoms, along with the imidazole ring, contribute to its binding affinity and specificity towards these targets. The compound can interact with enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity. The trimethylsilyl-ethoxy-methyl group may enhance the compound’s solubility and membrane permeability, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

  • 5-Bromo-4-fluoro-1-methyl-1H-imidazole
  • 5-Bromo-4-fluoro-1H-indazole
  • 4-Fluoro-5-bromo-1H-imidazole

Comparison:

  • Structural Differences: The presence of the trimethylsilyl-ethoxy-methyl group in 5-Bromo-4-fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole distinguishes it from other similar compounds, providing unique chemical properties.
  • Reactivity: The compound’s reactivity may differ due to the electronic effects of the substituents, influencing its behavior in chemical reactions.
  • Applications: While similar compounds may share some applications, the unique structure of this compound allows for specific uses in catalysis, material science, and biological studies.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[(5-bromo-4-fluoroimidazol-1-yl)methoxy]ethyl-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BrFN2OSi/c1-15(2,3)5-4-14-7-13-6-12-9(11)8(13)10/h6H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BELDYDBSKDRCAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C=NC(=C1Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BrFN2OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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